2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone
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Overview
Description
“2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone” is a chemical compound. Unfortunately, there’s limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones involves the formation of a solid which is then filtered off, washed with water, dried, and crystallized from ethanol .Scientific Research Applications
Antimicrobial and Antitumor Activities
- Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, related to the structural motif of the queried compound, have shown promising antimicrobial activity. The synthesis process involved the treatment of 4-fluoro-3-chloroanilline with potassium thiocyanate and bromine, leading to the production of various derivatives with significant antimicrobial properties (Sathe et al., 2011).
- Antioxidant and Anticancer Activity : A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound of interest, revealed enhanced antioxidant activity and significant anticancer effects against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
- Synthesis and Antitumor Evaluation : New morpholine-based heterocycles have been synthesized and evaluated for their antitumor activity. These compounds, including the morpholinylchalcones and their derivatives, demonstrated promising activities against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).
Antibacterial Agents
- Research into nitrogen-carbon-linked (azolylphenyl)oxazolidinones, which relate to the core structure of the queried compound, aimed to expand the spectrum of antibacterial activity to include Gram-negative organisms. Modifications of the morpholine ring of linezolid resulted in derivatives with enhanced activity against Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
Synthesis and Herbicidal Activities
- A study focusing on the synthesis of novel triazolinone derivatives identified potent herbicidal activities, with some compounds displaying promising efficacy comparable to commercial herbicides. This research underscores the potential agricultural applications of compounds with similar chemical frameworks (Luo et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities . These activities include acting as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitors .
Mode of Action
Similar compounds have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This interaction leads to changes in the biological function of the targets, resulting in the observed pharmacological effects .
Biochemical Pathways
Related compounds have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The inhibition of these enzymes can affect various biochemical pathways and result in downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-morpholinoethanone are not provided in the search results. These properties are crucial in determining the bioavailability of the compound. In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
Related compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2S/c18-13-3-1-2-12(10-13)17-20-19-14-4-5-15(21-23(14)17)26-11-16(24)22-6-8-25-9-7-22/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOROFRPKDJTCEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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